molecular formula C14H19F2NO3 B2695991 Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1465348-89-3

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate

Cat. No.: B2695991
CAS No.: 1465348-89-3
M. Wt: 287.307
InChI Key: KTXOUAFNAZOJFT-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is related to other compounds such as “tert-Butyl (1-hydroxypropan-2-yl)carbamate” and "tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate" .


Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, carbon dioxide, and halides . A specific procedure for a related compound involves the reaction of 3-bromo-2,6-difluorobenzoic acid with toluene, t-BuOH, DIEA, and DPPA.


Chemical Reactions Analysis

This compound, like other carbamates, can undergo various chemical reactions. For instance, carbamates can be formed by amination or rearrangement . They can also undergo reactions such as the Hofmann rearrangement .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate and its derivatives play a significant role in the realm of organic synthesis, serving as precursors or intermediates for various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been showcased for their utility in the synthesis of N-(Boc)-protected nitrones, demonstrating their versatility as building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005). Additionally, the study on the synthesis and reactions of silyl carbamates illustrates the chemoselective transformation of amino protecting groups, highlighting the substance's adaptability in synthesizing N-ester type compounds from N-t-Boc compounds (Sakaitani & Ohfune, 1990).

Photocatalysis and Medicinal Chemistry

The exploration of this compound derivatives extends into photocatalysis and medicinal chemistry. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the subject molecule, established a new pathway for assembling 3-aminochromones, which are valuable in constructing diverse amino pyrimidines (Wang et al., 2022). This innovative approach signifies the compound's potential in facilitating complex organic transformations and synthesizing biologically active molecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the applications of this compound derivatives are also noteworthy. A study on the manipulation of free volume in polymers through a solid-state protection/deprotection strategy involving tert-butoxycarbonyl (t-BOC) groups, which are related to the compound , demonstrates the potential for altering the gas transport properties of polymers (Lin et al., 2020). This highlights the relevance of such compounds in developing advanced materials with tailored properties.

Safety and Hazards

The safety data sheet for a related compound, “tert-Butyl carbamate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation .

Properties

IUPAC Name

tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)11-9(15)6-5-7-10(11)16/h5-8,12,18H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXOUAFNAZOJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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